molecular formula C13H15N3O4S2 B2959218 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393571-43-2

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2959218
CAS No.: 393571-43-2
M. Wt: 341.4
InChI Key: XIYITVFDEKIHLN-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a thiadiazole ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 5-(methylthio)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring and the methylthio group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-18-8-5-7(6-9(19-2)10(8)20-3)11(17)14-12-15-16-13(21-4)22-12/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYITVFDEKIHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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